tert-Butyl 6-amino-3-bromopicolinate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-3-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKKUIGQMMRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-3-bromopicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 6-amino picolinic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-3-bromopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted picolinates, nitro derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-amino-3-bromopicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-3-bromopicolinate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-Butyl 6-amino-3-bromopicolinate, a comparison with structurally analogous compounds is essential. Below is a detailed analysis based on functional groups, reactivity, and reported applications:
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|
| This compound | 3-Br, 6-NH₂, tert-butyl ester | Bromine, amine, ester | Cross-coupling, nucleophilic substitution | Drug intermediates, agrochemicals |
| Methyl 3-bromopicolinate | 3-Br, methyl ester | Bromine, ester | Suzuki coupling, halogen exchange | Ligand synthesis, catalysis |
| Ethyl 5-amino-2-bromonicotinate | 2-Br, 5-NH₂, ethyl ester | Bromine, amine, ester | Buchwald-Hartwig amination | Fluorescent probes, polymers |
| tert-Butyl 4-bromo-2-aminobenzoate | 4-Br, 2-NH₂, tert-butyl ester | Bromine, amine, ester | Ullmann coupling, SNAr reactions | Polymer additives, dyes |
Key Findings:
Reactivity Differences: The tert-butyl ester in this compound provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters . This enhances its stability in acidic or aqueous conditions, critical for multi-step syntheses. The 6-amino group facilitates regioselective functionalization. For example, in contrast to Ethyl 5-amino-2-bromonicotinate (where the amine is meta to bromine), the para-positioned amine in this compound improves electrophilic aromatic substitution yields by 15–20% .
Synthetic Utility: Bromine at the 3-position on the pyridine ring enables direct cross-coupling reactions without requiring directing groups, unlike 2-bromo isomers (e.g., Ethyl 5-amino-2-bromonicotinate), which often require palladium catalysts with specialized ligands .
Thermal Stability: Differential Scanning Calorimetry (DSC) studies show this compound decomposes at 210°C, higher than Methyl 3-bromopicolinate (185°C), due to the stabilizing effect of the tert-butyl group .
Biological Activity
tert-Butyl 6-amino-3-bromopicolinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an amino group at the 6-position, and a bromine atom at the 3-position of the picolinate ring. This specific arrangement influences its reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Halogen Bonding : The bromine atom can engage in halogen bonding, which may stabilize interactions with target proteins or enzymes.
- Lipophilicity : The tert-butyl group increases the lipophilicity of the compound, potentially enhancing membrane permeability and cellular uptake.
These interactions suggest that this compound may act on various biological targets, including enzymes involved in metabolic pathways and receptors linked to pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
- Anticancer Activity : Some derivatives have demonstrated potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, indicating potential applications in drug development for diseases like cancer and infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 5-amino-3-bromopicolinate | Bromine at position 5 | Antimicrobial |
| tert-butyl 6-chloro-picolinate | Chlorine at position 6 | Anticancer |
| methyl 6-amino-3-bromopicolinate | Methyl group instead of tert-butyl | Antimicrobial |
This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
- Anticancer Research : In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The mechanism was linked to mitochondrial dysfunction and caspase activation.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : Starting from 6-amino picolinic acid, bromination is performed using N-bromosuccinimide (NBS) under controlled conditions.
- Esterification : The resulting brominated compound is then esterified with tert-butyl alcohol in the presence of a catalyst such as triethylamine.
This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.
Q & A
Basic Questions
Q. What are the typical synthetic strategies for tert-Butyl 6-amino-3-bromopicolinate?
- Methodological Answer : Synthesis often involves sequential functionalization of the picolinic acid scaffold. First, introduce the tert-butyl ester group via acid-catalyzed esterification (e.g., using tert-butanol and a coupling agent like DCC). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The amino group at the 6-position may require protection (e.g., with Boc groups) during bromination to prevent side reactions. Deprotection under acidic conditions (e.g., TFA) yields the final product. Analogous steps are described for tert-butyl carbamate syntheses in patent applications .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm regiochemistry. Dynamic low-temperature NMR can resolve conformational ambiguities, as demonstrated in tert-butyl triazinane studies . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Use explosion-proof equipment in well-ventilated areas, as tert-butyl derivatives are often thermally unstable . Avoid metal catalysts during synthesis to prevent unintended decomposition. Personal protective equipment (PPE) should include OV/AG/P99 respirators for aerosolized particles and nitrile gloves .
Advanced Research Questions
Q. How can bromination selectivity at the 3-position be optimized in the presence of an amino group?
- Methodological Answer : Protect the amino group with acid-labile groups (e.g., Boc) to prevent electrophilic attack during bromination. Use polar aprotic solvents (e.g., DMF) and controlled NBS stoichiometry to minimize over-bromination. Reaction monitoring via TLC or in-situ UV-Vis spectroscopy ensures precise endpoint detection. Statistical experimental design (e.g., factorial analysis) can optimize parameters like temperature and catalyst loading, as shown in epoxidation studies .
Q. What computational approaches predict the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or DMSO) are critical. Solvent molecules stabilize specific conformers by hydrogen bonding, as observed in tert-butyl triazinane systems . Compare axial vs. equatorial tert-butyl orientations to assess steric and electronic effects on reactivity.
Q. How does the bromine substituent influence cross-coupling reactivity in drug discovery applications?
- Methodological Answer : The 3-bromo group enables Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water mixtures. Steric hindrance from the tert-butyl group may slow coupling; mitigate this by increasing reaction temperature (80–100°C) or using microwave-assisted synthesis. For mechanistic insights, track intermediates via LC-MS, as seen in analogous heterocyclic systems .
Q. What analytical techniques resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Perform kinetic studies using stopped-flow NMR to identify transient intermediates. Compare batch vs. flow reactor setups to isolate temperature or mixing inconsistencies. Reproduce reactions under inert atmospheres (Ar/N₂) to rule out oxidation side reactions, as suggested in Fenton process optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
